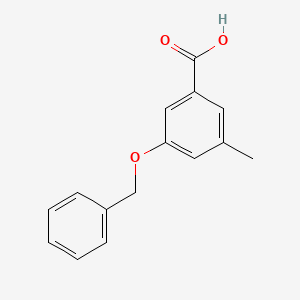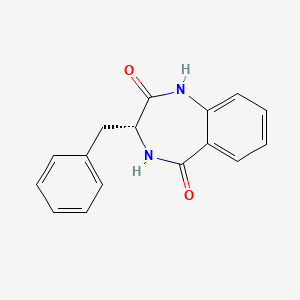![molecular formula C8H12O3 B3109972 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- CAS No. 17791-34-3](/img/structure/B3109972.png)
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis : This compound is used in the enantioselective synthesis of key precursors in the development of A2a receptor antagonists, as demonstrated by Wirz, Spurr, and Pfleger (2010) (Wirz, Spurr, & Pfleger, 2010).
Ring Opening Metathesis Polymerization (ROMP) : Schueller, Manning, and Kiessling (1996) reported that the compound can be transformed into carbohydrate-substituted monomers suitable for ROMP (Schueller, Manning, & Kiessling, 1996).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions, highlighting its role in asymmetric synthesis (Waldmann & Braun, 1991).
Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives : Wang et al. (2001) developed an efficient synthesis method for 2-substituted tetrahydrofuran-dicarboxylic acid derivatives starting from related oxabicycloheptanes (Wang et al., 2001).
Preparation of Enantiomerically Pure Compounds : Guangzhe Yu (2005) demonstrated the preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, showcasing the compound's utility in creating chiral building blocks (Guangzhe Yu, 2005).
Optical Activity and Configuration Assignment : Das et al. (1987) focused on the synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives and the assignment of their absolute configuration (Das et al., 1987).
Crystal Structure Analysis : Smith et al. (2001) examined the crystal structure of the γ-lactone of racemic 7-oxabicyclo[2.2.1]heptane, confirming the position and configuration of substituents (Smith et al., 2001).
Synthesis of Homochiral Camphanediols : Jingen et al. (1991) utilized the compound in the preparation of homochiral camphanediols, showcasing its versatility in organic synthesis (Jingen et al., 1991).
Aminohydroxylation Reactions : Allemann and Vogel (1991) demonstrated the use of the compound in highly stereoselective aminohydroxylations, highlighting its role in the synthesis of protected amino-hydroxy compounds (Allemann & Vogel, 1991).
Reactivity Studies : Maggiani, Tubul, and Brun (1999) explored the reactivity of 7-oxabicyclo[2.2.1]heptadiene derivatives towards Brønsted acids, demonstrating the compound's diverse chemical behavior (Maggiani, Tubul, & Brun, 1999).
Wirkmechanismus
Target of Action
The primary targets of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting the activity of protein phosphatases . The studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit of the compound are necessary for effective inhibition .
Biochemical Pathways
Upon interaction with protein phosphatases, the compound affects several biochemical pathways. For instance, it prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Result of Action
The inhibition of protein phosphatases by the compound leads to changes at the molecular and cellular levels. It impacts the gene expression of IL2, which could potentially affect immune responses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s activity, as indicated by a study on a related compound
Biochemische Analyse
Biochemical Properties
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in Diels-Alder reactions, which are crucial for the synthesis of many natural products and bioactive compounds . The compound’s interactions with enzymes such as phosphatases have been studied, revealing its potential as an inhibitor of these enzymes . This inhibition is facilitated by the compound’s unique structure, which allows it to bind effectively to the active sites of these enzymes.
Cellular Effects
The effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that it can affect T-cell activation and cell proliferation by interacting with protein phosphatases . These interactions lead to changes in the phosphorylation status of key signaling molecules, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator . For example, its interaction with protein phosphatases involves binding to the enzyme’s active site, preventing the dephosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including disruption of cellular function and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function within the cell . Understanding the mechanisms that govern its subcellular distribution is essential for elucidating its role in cellular processes .
Eigenschaften
IUPAC Name |
methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC[C@H]1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


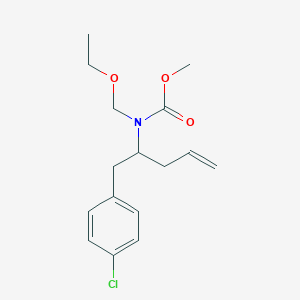

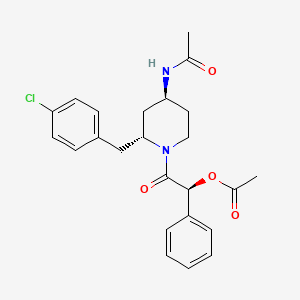
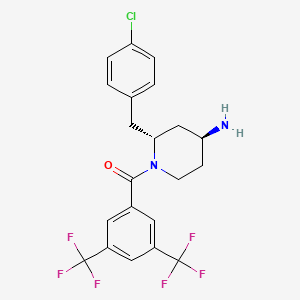

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
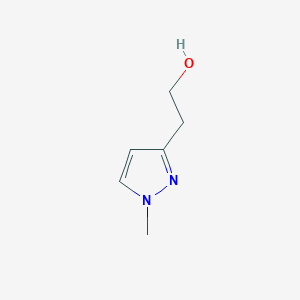
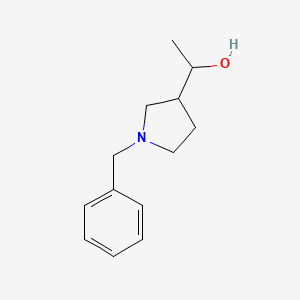
![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
